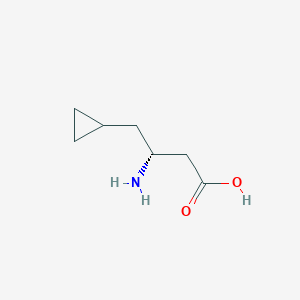

(3R)-3-amino-4-cyclopropylbutanoic acid

Beschreibung

(3R)-3-Amino-4-cyclopropylbutanoic acid is a non-proteinogenic β-amino acid characterized by a cyclopropyl substituent at the C4 position and an amino group at the C3 position in the (R)-configuration. This structural motif confers unique steric and electronic properties, making it a subject of interest in medicinal chemistry and drug design.

Eigenschaften

Molekularformel |

C7H13NO2 |

|---|---|

Molekulargewicht |

143.18 g/mol |

IUPAC-Name |

(3R)-3-amino-4-cyclopropylbutanoic acid |

InChI |

InChI=1S/C7H13NO2/c8-6(4-7(9)10)3-5-1-2-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m1/s1 |

InChI-Schlüssel |

VJGFNPLMAVQRCF-ZCFIWIBFSA-N |

Isomerische SMILES |

C1CC1C[C@H](CC(=O)O)N |

Kanonische SMILES |

C1CC1CC(CC(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-4-cyclopropylbutanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylcarboxylic acid and an appropriate amino acid derivative.

Cyclopropylation: The cyclopropyl group is introduced through a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbene.

Amination: The amino group is introduced via an amination reaction, which can be achieved using methods such as reductive amination or nucleophilic substitution.

Purification: The final product is purified using techniques like recrystallization or chromatography to obtain (3R)-3-amino-4-cyclopropylbutanoic acid in high purity.

Industrial Production Methods

Industrial production of (3R)-3-amino-4-cyclopropylbutanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated purification systems to streamline the process.

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-3-amino-4-cyclopropylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(3R)-3-amino-4-cyclopropylbutanoic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (3R)-3-amino-4-cyclopropylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The provided evidence focuses on (R)-3-(Fmoc-amino)-4-(3-pyridyl)butyric acid (CAS 269396-66-9), a structurally distinct compound. Below is a comparative analysis based on available data:

Table 1: Key Differences Between (3R)-3-Amino-4-cyclopropylbutanoic Acid and (R)-3-(Fmoc-amino)-4-(3-pyridyl)butyric Acid

Key Observations:

The Fmoc protection in the reference compound suggests its utility in solid-phase peptide synthesis (SPPS), a feature absent in the cyclopropyl analog.

Synthetic Utility :

- The reference compound’s Fmoc group allows for orthogonal deprotection in peptide chains, a critical feature for iterative synthesis . The cyclopropyl variant, lacking such protection, would require tailored synthetic strategies.

Biological Relevance: Pyridyl-containing amino acids are often explored for metal coordination or enzyme inhibition, while cyclopropyl groups are studied for their strain-induced reactivity and lipid bilayer interactions.

Research Findings and Limitations

- Comparative insights are extrapolated from structural analogs like the pyridyl derivative .

- Hypothetical Applications: Based on cyclopropane’s known effects, the target compound could serve as a scaffold for protease-resistant peptides or kinase inhibitors, but experimental validation is required.

Biologische Aktivität

(3R)-3-Amino-4-cyclopropylbutanoic acid, a compound with potential therapeutic applications, has garnered attention due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

(3R)-3-Amino-4-cyclopropylbutanoic acid is characterized by its cyclopropyl group, which contributes to its distinct pharmacological profile. The compound's molecular formula is C₇H₁₃NO₂, with a molecular weight of approximately 141.18 g/mol. Its structural formula can be represented as follows:

The biological activity of (3R)-3-amino-4-cyclopropylbutanoic acid primarily involves modulation of neurotransmitter systems. It has been shown to interact with various receptors in the central nervous system (CNS), influencing pain pathways and potentially serving as an analgesic agent.

Key Mechanisms:

- Inhibition of Enkephalinase : The compound has been studied for its ability to inhibit enkephalinase, an enzyme that degrades endogenous opioid peptides. This inhibition can enhance the analgesic effects of endorphins and enkephalins, leading to increased pain relief .

- Calcium Channel Modulation : Similar compounds have demonstrated affinity for calcium channels, suggesting that (3R)-3-amino-4-cyclopropylbutanoic acid may also modulate calcium influx in neurons, affecting neurotransmitter release and neuronal excitability .

Analgesic Effects

Research indicates that (3R)-3-amino-4-cyclopropylbutanoic acid exhibits significant analgesic properties. In animal models, it has been shown to reduce pain responses in various assays, including the hot plate test and formalin test. These studies suggest a potential role in managing chronic pain conditions.

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties. In vitro studies have indicated that it can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Analgesic | Reduces pain responses in animal models | |

| Neuroprotective | Protects neurons from oxidative stress | |

| Enkephalinase Inhibition | Enhances endogenous opioid effects |

Case Studies

Case Study 1: Pain Management

A study conducted on rats demonstrated that administration of (3R)-3-amino-4-cyclopropylbutanoic acid significantly reduced pain perception compared to control groups. The results indicated a dose-dependent response, highlighting its potential as a novel analgesic agent.

Case Study 2: Neuroprotection in Cell Cultures

In vitro experiments using human neuroblastoma cells showed that treatment with (3R)-3-amino-4-cyclopropylbutanoic acid resulted in reduced cell death under oxidative stress conditions. This suggests its potential application in neuroprotective therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.